diethyl 1-hydroxynaphtho[2,1-b]furan-2,2(1H)-dicarboxylate
Overview
Description
Diethyl 1-hydroxynaphtho[2,1-b]furan-2,2(1H)-dicarboxylate is a complex organic compound belonging to the class of dihydronaphthofurans.
Preparation Methods
The synthesis of diethyl 1-hydroxynaphtho[2,1-b]furan-2,2(1H)-dicarboxylate typically involves the annulation of naphthols with various reagents. One common method includes the reaction of substituted naphthols with ethyl 2,3-dibromopropanoate in the presence of potassium carbonate in refluxing acetone for 18 hours . This reaction proceeds through the formation of ethyl-2-bromoacrylate in situ, which then undergoes cyclization to form the desired dihydronaphthofuran derivative.
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for larger-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Diethyl 1-hydroxynaphtho[2,1-b]furan-2,2(1H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl 1-hydroxynaphtho[2,1-b]furan-2,2(1H)-dicarboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored as drug candidates due to their pharmacological activities.
Mechanism of Action
The mechanism by which diethyl 1-hydroxynaphtho[2,1-b]furan-2,2(1H)-dicarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to specific receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to diethyl 1-hydroxynaphtho[2,1-b]furan-2,2(1H)-dicarboxylate include other dihydronaphthofurans, such as:
- 1,2-dihydronaphtho[2,1-b]furan-2-carboxylates
- 1,3-dihydro-1-hydroxynaphtho[2,3-c]furan
- 1,3-dihydro-1-hydroxynaphtho[1,2-c]furan
These compounds share the fused arene and furan ring structure but differ in their specific substituents and functional groups.
Properties
IUPAC Name |
diethyl 1-hydroxy-1H-benzo[e][1]benzofuran-2,2-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-3-22-16(20)18(17(21)23-4-2)15(19)14-12-8-6-5-7-11(12)9-10-13(14)24-18/h5-10,15,19H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGKJTHNLAITDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(C2=C(O1)C=CC3=CC=CC=C32)O)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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